molecular formula C13H17NO5S B3363441 4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid CAS No. 1025058-90-5

4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid

Cat. No.: B3363441
CAS No.: 1025058-90-5
M. Wt: 299.34 g/mol
InChI Key: BNZMWIGCXULVPF-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid is a chemical compound with the molecular formula C13H17NO5S and a molecular weight of 299.35 g/mol It is characterized by the presence of a methanesulfonyl group, a formamido group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Formamido Group: The initial step involves the reaction of 3-methylbenzoyl chloride with an amine to form the formamido group.

    Introduction of the Methanesulfonyl Group:

    Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a series of condensation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the formamido group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds .

Scientific Research Applications

4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid involves its interaction with specific molecular targets. The methanesulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The formamido group can form hydrogen bonds with biological molecules, affecting their function. The butanoic acid backbone allows the compound to interact with various cellular pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methanesulfonyl-2-[(3-chlorophenyl)formamido]butanoic acid
  • 4-Methanesulfonyl-2-[(3-fluorophenyl)formamido]butanoic acid
  • 4-Methanesulfonyl-2-[(3-bromophenyl)formamido]butanoic acid

Uniqueness

4-Methanesulfonyl-2-[(3-methylphenyl)formamido]butanoic acid is unique due to the presence of the 3-methylphenyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-[(3-methylbenzoyl)amino]-4-methylsulfonylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-9-4-3-5-10(8-9)12(15)14-11(13(16)17)6-7-20(2,18)19/h3-5,8,11H,6-7H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZMWIGCXULVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601194086
Record name 2-[(3-Methylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025058-90-5
Record name 2-[(3-Methylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025058-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methylbenzoyl)amino]-4-(methylsulfonyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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